Anhydrous L-cyclohexylalanine's hygroscopic nature can ruin peptide synthesis stoichiometry. L-Cha-OH hydrate (CAS 307310-72-1) solves this as a consistent hydrate form for accurate weighing. - Blocks neprilysin cleavage, extending in vivo half-life of apelin and related peptides. - Bulky cyclohexyl ring enhances receptor binding affinity for sub-nanomolar antagonists. - Compatible with automated Fmoc-SPPS, ensuring reliable high-throughput synthesis.
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate (L-Cha-OH hydrate, CAS 307310-72-1) is a non-proteinogenic, highly hydrophobic alpha-amino acid derivative utilized extensively in advanced peptide engineering and peptidomimetic drug design. Featuring a saturated cyclohexyl ring in place of a standard aromatic or linear aliphatic side chain, this compound is primarily procured to enhance the proteolytic stability, receptor binding affinity, and structural rigidity of therapeutic peptides. Supplied as a stable hydrate, it is fully compatible with standard Fmoc solid-phase peptide synthesis (SPPS) workflows, offering superior batch-to-batch weighing consistency compared to its anhydrous counterpart .
Substituting L-Cha-OH hydrate with natural aliphatic amino acids (such as L-Leucine) or aromatic precursors (like L-Phenylalanine) fundamentally compromises the target peptide's pharmacokinetic profile. Natural residues lack the steric bulk and saturated hydrophobicity of the cyclohexyl group, leaving the peptide vulnerable to rapid enzymatic degradation by proteases such as neprilysin (NEP) and drastically reducing in vivo half-life [1]. Furthermore, substituting the hydrate form with anhydrous L-cyclohexylalanine introduces procurement and handling risks; the anhydrous form can absorb ambient moisture unpredictably, leading to inaccurate molar calculations during automated SPPS, which directly impacts coupling efficiency and final peptide yield.
The incorporation of L-cyclohexylalanine into peptide sequences provides a massive steric shield against enzymatic cleavage. In comparative pharmacokinetic studies of apelin-13 analogues, substituting standard aliphatic residues with L-Cha resulted in a 40-fold increase in plasma half-life due to enhanced resistance to neprilysin (NEP) degradation. Natural proteases are highly specific to canonical amino acids; the bulky, non-natural cyclohexyl ring disrupts enzyme recognition, preventing rapid in vivo clearance [1].
| Evidence Dimension | Plasma half-life (Proteolytic resistance) |
| Target Compound Data | Up to 40-fold increase in plasma half-life |
| Comparator Or Baseline | Native apelin-13 (containing standard L-amino acids) |
| Quantified Difference | 40x longer half-life |
| Conditions | In vivo plasma stability assay / NEP degradation model |
Procuring L-Cha is essential for developing peptide therapeutics that require extended dosing intervals and robust in vivo survivability.
L-Cha possesses a significantly larger hydrophobic surface area than linear aliphatics like L-Leucine. When L-Cha was substituted for Leucine in the S1 pocket of peptidomimetic inhibitors and secretin analogues, researchers observed up to a 130-fold boost in binding potency. The saturated cyclohexyl ring tightly occupies hydrophobic receptor pockets (such as those involving Leu, Val, and Phe residues), driving equilibrium dissociation constants (Kd) into the sub-nanomolar range compared to the micromolar affinities of native peptide sequences[1].
| Evidence Dimension | Receptor binding affinity (Potency boost) |
| Target Compound Data | Up to 130-fold increase in potency (sub-nanomolar Kd) |
| Comparator Or Baseline | L-Leucine (natural aliphatic residue) |
| Quantified Difference | ~130x increase in binding potency |
| Conditions | In vitro receptor binding assays / Peptidomimetic inhibitor screening |
Replacing standard aliphatics with L-Cha allows drug developers to drastically lower the therapeutic dose required for target engagement.
In industrial and automated Fmoc solid-phase peptide synthesis (SPPS), precise stoichiometric ratios are critical for coupling efficiency. Anhydrous L-cyclohexylalanine is prone to absorbing atmospheric moisture, which alters its effective molecular weight and leads to coupling failures or truncation errors. Procuring the stable hydrate form (MW 189.25 g/mol) ensures that the material is already at thermodynamic equilibrium with ambient humidity, guaranteeing highly reproducible molar equivalents across different manufacturing batches and minimizing costly synthesis failures .
| Evidence Dimension | Stoichiometric reliability (Moisture stability) |
| Target Compound Data | Stable molecular weight (189.25 g/mol) under ambient conditions |
| Comparator Or Baseline | Anhydrous L-cyclohexylalanine (variable MW due to hygroscopicity) |
| Quantified Difference | Elimination of moisture-induced weighing variance |
| Conditions | Ambient laboratory handling and automated SPPS preparation |
For process chemists, the hydrate form eliminates batch-to-batch variation caused by ambient moisture, ensuring consistent peptide yields.
Directly leveraging its ability to block enzymatic cleavage (e.g., by neprilysin), L-Cha-OH hydrate is the optimal building block for synthesizing long-acting peptide drugs, such as stable apelin analogues for cardiovascular disease[1].
Utilizing the bulky hydrophobic cyclohexyl ring to maximize van der Waals interactions in deep receptor pockets, making it ideal for creating sub-nanomolar antagonists for targets like the urokinase receptor or secretin receptor [2].
The stable hydration state of this specific CAS number ensures predictable solubility and precise molar weighing, making it the preferred form for high-throughput automated peptide synthesizers where stoichiometric accuracy is paramount .
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